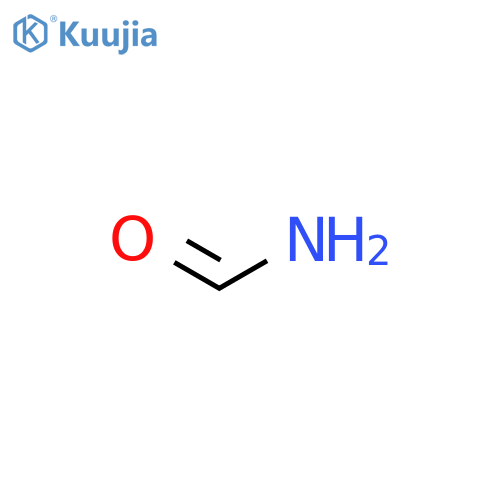Cas no 75-12-7 (Formamide)
ホルムアミド(Formamide)は、化学式HCONH2で表される極性溶媒であり、高い沸点(210℃)と優れた溶解性を特徴とします。特に、ポリマー合成や医薬品中間体の製造において、反応溶媒として広く利用されています。その高い極性により、イオン性化合物や極性高分子の溶解に適しており、RNAの変性剤としても使用可能です。また、比較的低毒性(LD50 大鼠经口:5,800 mg/kg)であり、実験室環境での取り扱いが比較的容易な点も利点です。加えて、熱安定性に優れ、高温反応条件下でも分解しにくい特性を有しています。

Formamide structure
Formamide 化学的及び物理的性質
名前と識別子
-
- Formamide
- Formamide Methanamide
- Formamide, Molecular Biology Grade Methanamide, Molecular Biology Grade
- Formamide, MB Grade (1.12017)
- FORMAMIDE HDPE
- FORMAMIDE, MOLECULAR BIOLOGY GRADE
- FORMAMIDE, DEIONIZED
- AMide C1
- formamidic acid
- ForMic acid aMide
- formic-d acid,potassium salt
- formimidic acid
- Formimidsaeure
- ForMylaMide
- Hydroxyformaldimin
- Kalium-d-formiat
- potassium deuteroformate
- Potassium formate-d
- Formamide in dimethyl sulfoxide
- Carbamaldehyde
- Methanamide
- NSC 748
- 甲酰胺
- Formic acid, amide
- formamid
- Methanoic acid, amide
- Amid kyseliny mravenci
- Amid kyseliny mravenci [Czech]
- Formic amide
- HCONH2
- Carbamaldehyde, Methanamide
- ZHNUHDYFZUAESO-UHFFFAOYSA-N
- 4781T907ZS
- DSSTox_CID_5337
- DSSTox_RID_77755
- DSSTox_GSID_25337
- FORMAMIDE, ULTRA PURE
- Formamide, 99.5+%, extra pure
- Formamide, 99.5%, for analysis
- Formamide, 99+%, fo
-
- MDL: MFCD00007941
- インチ: 1S/CH3NO/c2-1-3/h1H,(H2,2,3)
- InChIKey: ZHNUHDYFZUAESO-UHFFFAOYSA-N
- ほほえんだ: O=C([H])N([H])[H]
- BRN: 505995
計算された属性
- せいみつぶんしりょう: 45.02150
- どういたいしつりょう: 45.021464
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 3
- 回転可能化学結合数: 0
- 複雑さ: 12.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.1
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): -0.8
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 無色透明粘稠液体で、軽いアンモニア臭と吸湿性がある。
- 密度みつど: 1.134 g/mL at 25 °C(lit.)
- ゆうかいてん: 2-3 °C (lit.)
- ふってん: 210 °C(lit.)
- フラッシュポイント: 華氏温度:347°f
摂氏度:175°c - 屈折率: n20/D 1.447(lit.)
n20/D 1.447 - PH値: 8-10 (200g/l, H2O, 20℃)
- ようかいど: H2O: 10 M at 20 °C, clear, colorless
- すいようせい: miscible
- PSA: 43.09000
- LogP: 0.43770
- じょうきあつ: 0.08 mmHg ( 20 °C)
30 mmHg ( 129 °C) - ようかいせい: 水、アルコール、エチレングリコール、アセトン、酢酸、ジオキサン、グリセリン、フェノールなどと混和することができるが、脂肪族炭化水素、芳香族炭化水素、エーテル類、塩素化炭化水素、クロロベンゼン、ニトロベンゼンなどにはほとんど溶解しない。
- マーカー: 4237
- かんど: Hygroscopic
Formamide セキュリティ情報
-
記号:

- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H360D
- 警告文: P201,P308+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- 危険カテゴリコード: 61-40-48/22
- セキュリティの説明: S53-S45-S36/37/39-S26-S23
- 福カードFコード:10
- RTECS番号:LQ0525000
-
危険物標識:

- どくせい:LD50 in mice, rats (g/kg): 4.6, 5.7 i.p. (Pham-Huu-Chanh)
- リスク用語:R61
- セキュリティ用語:S45;S53
- 爆発限界値(explosive limit):2.7-19.0%(V)
- TSCA:Yes
- ちょぞうじょうけん:2-8°C
Formamide 税関データ
- 税関コード:2924199090
- 税関データ:
中国税関コード:
2924199090概要:
2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Formamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016381-2.5L |
Formamide |
75-12-7 | ≥99.5% | 2.5l |
¥893 | 2023-09-07 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R051904-100ml |
Formamide |
75-12-7 | 99% | 100ml |
¥55 | 2023-09-07 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB20229-25g |
Formamide |
75-12-7 | 97% | 25g |
¥29 | 2023-09-15 | |
| Ambeed | A604006-25g |
Formamide |
75-12-7 | 99% | 25g |
$9.0 | 2024-04-17 | |
| Chemenu | CM343230-500g |
Formamide |
75-12-7 | 95%+ | 500g |
$70 | 2022-09-29 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1096841000 |
75-12-7 | 1L |
¥1004.25 | 2023-01-16 | |||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11076-10000g |
Formamide, 99% |
75-12-7 | 99% | 10kg |
¥4393.00 | 2023-02-26 | |
| Enamine | EN300-19895-10.0g |
formamide |
75-12-7 | 95% | 10.0g |
$32.0 | 2023-07-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | FN916-100ml |
Formamide |
75-12-7 | 99% | 100ml |
¥63.0 | 2023-09-02 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | V900064-6.5006x500ml |
Formamide |
75-12-7 | 98% | 6.5006x500ml |
¥1244.83 | 2023-09-06 |
Formamide サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:75-12-7)Formamide
注文番号:A1206944
在庫ステータス:in Stock/in Stock/in Stock
はかる:2l/4kg/10kg
清らかである:99%/99%/99%
最終更新された価格情報:Friday, 30 August 2024 03:45
価格 ($):399.0/286.0/244.0
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:75-12-7)Formamide
注文番号:sfd21992
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:39
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:75-12-7)甲酰胺
注文番号:LE27066876
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 13:04
価格 ($):discuss personally
Formamide 関連文献
-
Chao-Yang Lin,Peng-Ju Ma,Zhao Sun,Chong-Dao Lu,Yan-Jun Xu Chem. Commun. 2016 52 912
-
Carlotta Raviola,Stefano Protti,Davide Ravelli,Maurizio Fagnoni Green Chem. 2019 21 748
-
Yan Zhang,Shiwei Zhang,Guangxing Xu,Min Li,Chunlei Tang,Weizheng Fan Org. Biomol. Chem. 2019 17 309
-
German L. Perlovich,Svetlana V. Blokhina,Nikolay G. Manin,Tatyana V. Volkova,Valery V. Tkachev CrystEngComm 2012 14 8577
-
Bianca T. Matsuo,Pedro H. R. Oliveira,Emanuele F. Pissinati,Kimberly B. Vega,Iva S. de Jesus,Jose Tiago M. Correia,Márcio Paixao Chem. Commun. 2022 58 8322
75-12-7 (Formamide) 関連製品
- 60-35-5(Acetamide)
- 13698-16-3(N,N-Dichlorourethane)
- 43380-64-9(Formamide-d3)
- 1449-77-0(Formamide-15N)
- 123-39-7(N-Methylformamide)
- 55-21-0(Benzamide)
- 285977-74-4(Formamide-13C, 15N)
- 685-27-8(N-Methyl-bis(trifluoroacetamide))
- 51284-91-4(formamide-13c)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:75-12-7)Formamide

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:75-12-7)Formamide

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ













